molecular formula C23H25N3O3S2 B15148284 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide

Cat. No.: B15148284
M. Wt: 455.6 g/mol
InChI Key: KWTAXWRIXWDTOZ-UHFFFAOYSA-N
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Description

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is a complex organic compound with a unique structure that combines aromatic rings, sulfonamide, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-(pyridin-2-ylsulfanyl)ethylamine in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide and acetamide groups play a crucial role in binding interactions, while the aromatic rings contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of methyl groups.

    2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Contains diethylamino and dimethylphenyl groups.

Uniqueness

2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide is unique due to its combination of sulfonamide and acetamide functionalities, which provide distinct chemical and biological properties. The presence of pyridin-2-ylsulfanyl group further enhances its potential for specific interactions with biological targets.

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(2-pyridin-2-ylsulfanylethyl)acetamide

InChI

InChI=1S/C23H25N3O3S2/c1-18-11-12-20(16-19(18)2)26(31(28,29)21-8-4-3-5-9-21)17-22(27)24-14-15-30-23-10-6-7-13-25-23/h3-13,16H,14-15,17H2,1-2H3,(H,24,27)

InChI Key

KWTAXWRIXWDTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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